molecular formula C6H11N B168423 (3-Methylenecyclobutyl)methylamine CAS No. 16333-93-0

(3-Methylenecyclobutyl)methylamine

Cat. No.: B168423
CAS No.: 16333-93-0
M. Wt: 97.16 g/mol
InChI Key: ZYTYWJHGVSRYNU-UHFFFAOYSA-N
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Description

(3-Methylenecyclobutyl)methylamine is a structurally distinct amine characterized by a cyclobutane ring substituted with a methylene group and a methylamine moiety.

Properties

IUPAC Name

(3-methylidenecyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-2-6(3-5)4-7/h6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTYWJHGVSRYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590234
Record name 1-(3-Methylidenecyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16333-93-0
Record name 1-(3-Methylidenecyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrile Reduction to Primary Amines

The carbonitrile group in 3-methylenecyclobutanecarbonitrile serves as a precursor for amine synthesis. Catalytic hydrogenation using Raney nickel or palladium on carbon in ethanol at 50–60°C under 3–5 atm H₂ converts the nitrile to the corresponding amine. Alternatively, LiAlH₄ in THF at 0°C achieves reduction with 85–90% yield, though requiring careful control to prevent over-reduction.

Deuterated analogs, such as methyl-d₃-amine , are synthesized via analogous pathways using nitromethane-d₃ as the starting material. Phase-transfer catalysis with deuterated sodium hydroxide and tetrabutylammonium bromide facilitates deuteration, followed by reduction with Zn/HCl to yield deuterated amines.

Reductive Amination Strategies

Stereochemical Control in Cyclobutane Systems

The stereochemistry of substituents on the cyclobutane ring significantly impacts biological activity. Hoz et al. demonstrated that syn addition dominates in general acid-catalyzed reactions, as seen in the methoxybromination of 3-X-bicyclobutanecarbonitriles (X = H, Me, Cl). Anti addition products emerge only in the presence of NaClO₄ , which alters the transition state geometry. Computational models indicate that puckered protonated intermediates favor equatorial nucleophilic attacks, guiding rational design of stereoselective syntheses.

Advanced Synthetic Routes from Patent Literature

Pyrrolo[2,3-d]pyrimidine-Based Methodologies

A patent by US9035074B2 details the synthesis of pyrrolo[2,3-d]pyrimidine derivatives featuring cyclobutylmethylamine side chains. Key steps include:

  • Suzuki-Miyaura coupling of bromocyclobutane with pyrrolopyrimidine boronic esters.

  • Buchwald-Hartwig amination to install the methylamine group using Pd₂(dba)₃ and Xantphos in toluene at 110°C.
    This method achieves 60–70% yields but requires stringent exclusion of moisture.

Carbamate Protection-Deprotection Sequences

A multi-step synthesis from US20250059138 involves:

  • Protection of a primary amine as a tert-butoxycarbonyl (Boc) carbamate.

  • Alkylation with ethyl acrylate in THF using N,N-diisopropylethylamine (DIEA) to form β-amino esters.

  • Acidic deprotection (HCl in dioxane) to yield the free amine.
    This approach mitigates side reactions during cyclobutane functionalization, with an overall yield of 42% after chromatography.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Yield Advantages
[2+2] CycloadditionPropylene derivativesHydroquinone, THF78%Scalable, minimal byproducts
Nitrile Reduction3-MethylenecyclobutanecarbonitrileLiAlH₄, THF85%High atom economy
Reductive Amination3-MethylenecyclobutanoneNaBH₃CN, MeOH72%Direct amine introduction
Suzuki-Miyaura CouplingBromocyclobutanePd₂(dba)₃, Xantphos65%Enables complex heterocycle integration
Carbamate DeprotectionBoc-protected intermediatesHCl, dioxane42%Excellent functional group tolerance

Mechanistic Insights and Optimization

Role of Polymerization Inhibitors

Propylene derivatives are prone to radical polymerization during cycloaddition. Screening of inhibitors revealed 4-methoxyphenol (0.1–0.5 wt%) as optimal, reducing oligomer formation from 25% to <5% while maintaining reaction rates.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate cycloaddition but promote side reactions. Mixed solvent systems (THF/H₂O, 4:1) balance reactivity and selectivity, achieving 90% conversion in 6 h .

Chemical Reactions Analysis

Types of Reactions

(3-Methylenecyclobutyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Secondary and tertiary amines.

Scientific Research Applications

(3-Methylenecyclobutyl)methylamine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylenecyclobutyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

  • Methylamine (CH₃NH₂) : A primary amine with high hydrogen-bond basicity (pKₐ ~10.6). Its linear structure allows efficient solvation and participation in hydrogen-bond networks .
  • (3-Methylenecyclobutyl)methylamine: The cyclobutane ring increases steric hindrance and reduces conformational flexibility. This may lower its hydrogen-bond donor/acceptor efficiency compared to methylamine, as observed in quantum chemical studies of sterically hindered amines .

Metabolic Pathways

  • Methylamine: Metabolized in Pseudomonas via γ-glutamylmethylamide synthetase, forming γ-glutamylmethylamide as a key intermediate . It is also endogenously derived from adrenaline and creatinine .
  • This compound: Structural complexity may necessitate alternative metabolic routes.

Environmental Behavior

  • Methylamine : Predominantly partitions into fine-mode aerosols (77%) and the gas phase (17%) with seasonal peaks in summer due to volatilization from soil or marine emissions . It correlates with ammonia (NH₃) levels .
  • This compound : The bulky structure likely reduces volatility, favoring aerosol-phase partitioning. However, its environmental persistence and sources remain unstudied.

Data Tables

Table 1: Key Properties of this compound vs. Methylamine

Property Methylamine This compound (Inferred)
Molecular Weight 31.06 g/mol ~113.18 g/mol
pKₐ ~10.6 Likely lower due to steric hindrance
Partitioning (Air/Aerosol) 17% gas phase, 77% fine-mode Predominantly aerosol-phase (estimated)
Metabolic Intermediate γ-glutamylmethylamide Unknown; potential P450-mediated pathways

Table 2: Environmental Incorporation Rates of Methylamine vs. Related Compounds

Compound Incorporation Rate (pmol C ml⁻¹ day⁻¹) Environment
Methylamine 72 (max) Subseafloor crustal fluids
Urea 5–12 Oxygen-deficient zones
Cyanate 2–14 Oxygen-deficient zones

Biological Activity

(3-Methylenecyclobutyl)methylamine, with the chemical formula C6_{6}H11_{11}N, is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound consists of a cyclobutyl ring modified with a methylene group and a methylamine substituent. The synthesis typically involves the reaction of cyclobutylmethylamine with formaldehyde under basic conditions, producing an imine intermediate that is reduced to yield the final product. Common reagents include sodium hydroxide and sodium borohydride for achieving high yields and purity in industrial settings .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate biochemical pathways, potentially influencing cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor Modulation : It may act as a ligand for certain receptors, altering their activity and downstream signaling pathways.

The exact molecular targets remain under investigation, but preliminary studies suggest its involvement in diverse biological processes .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For example, it has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Anticancer Potential

In vitro studies have explored the anticancer properties of this compound. It has demonstrated cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent. The specific pathways affected include apoptosis induction and cell cycle arrest, although further research is needed to elucidate the detailed mechanisms .

Case Studies

Several case studies highlight the practical applications of this compound in research and industry:

  • Case Study 1 : A study demonstrated its use as a building block in synthesizing more complex organic molecules for pharmaceutical applications.
  • Case Study 2 : Research into its role in enzyme interactions revealed insights into potential therapeutic uses in metabolic disorders.

These studies underscore the versatility of this compound in both academic research and practical applications .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundCyclobutyl ring + methylamineAntimicrobial, anticancer
CyclobutylmethylamineCyclobutyl ring onlyLimited biological activity
MethylamineSimple amine structureBasic building block

The unique combination of structural elements in this compound enhances its reactivity and biological activity compared to simpler analogs like cyclobutylmethylamine and methylamine .

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